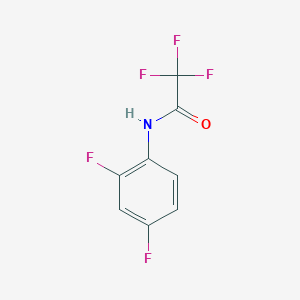

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBSEUVNGYXFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243695 | |

| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98651-71-9 | |

| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide and Its Analogues

Established Synthetic Pathways for Trifluoroacetamides

Traditional methods for synthesizing trifluoroacetamides are well-documented, offering reliable and scalable routes. These typically involve the reaction of an amine with a trifluoroacetylating agent.

The most direct method for preparing N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is the condensation reaction between 2,4-difluoroaniline (B146603) and a suitable trifluoroacetic acid derivative. This acylation reaction is a cornerstone of amide synthesis.

Using Trifluoroacetic Anhydride (B1165640) (TFAA): TFAA is a highly reactive and effective reagent for the trifluoroacetylation of amines. wikipedia.org The reaction with 2,4-difluoroaniline is typically rapid and high-yielding, often conducted in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the trifluoroacetic acid byproduct. nasa.gov

Reaction Scheme: CF3C(O)OC(O)CF3 + H2N-C6H3F2 → CF3C(O)NH-C6H3F2 + CF3COOH

Using other Trifluoroacetic Acid Derivatives: Other derivatives like trifluoroacetyl chloride can also be used, though its gaseous nature makes it less convenient than TFAA. wikipedia.org Esters such as ethyl trifluoroacetate (B77799) serve as milder reagents, often requiring heat or catalysis to proceed at a reasonable rate. google.comchemicalbook.com The reaction with esters is an equilibrium process, and driving the reaction to completion may require the removal of the alcohol byproduct. google.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Anhydride | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to RT | High reactivity, High yield | Reactivity can be hard to control, Corrosive byproduct |

| Trifluoroacetyl Chloride | Aprotic solvent, Base, Low temperature | High reactivity | Gaseous reagent, handling difficulties |

| Ethyl Trifluoroacetate | Higher temperature, possible catalyst | Milder conditions, less corrosive | Slower reaction rate, equilibrium considerations |

N-perfluoroalkylation offers an alternative to direct acylation. These methods introduce a perfluoroalkyl group onto the nitrogen atom of an aniline (B41778) derivative, which can then be part of a trifluoroacetamide (B147638) structure. While less direct for the target compound, these strategies are crucial for synthesizing analogues with different perfluoroalkyl chains. Visible light photocatalyzed fluoroalkylation reactions of aniline derivatives represent a key approach in this area. researchgate.netconicet.gov.ar These reactions often utilize photocatalysts like iridium or ruthenium complexes, or organic dyes, to generate fluoroalkyl radicals from sources such as fluoroalkyl halides. conicet.gov.arresearchgate.net

Electrochemical methods provide a modern alternative for amide synthesis, often avoiding harsh reagents and offering unique reactivity. These methods can generate reactive species in a controlled manner. For instance, the electrochemical synthesis of β-difluoromethylamide compounds has been demonstrated by anodizing CF2HSO2Na to produce a difluoromethyl radical, which then reacts with an olefin. rsc.org While not a direct synthesis of the target compound, this principle can be extended to trifluoroacetamides by using appropriate trifluoromethyl radical precursors. This approach is valued for being metal-free and catalyst-free. rsc.org

Advanced Synthetic Strategies

Recent advances in synthetic chemistry have led to the development of novel strategies for forming fluorinated amides, often leveraging radical chemistry and transition-metal catalysis for enhanced efficiency and selectivity.

Radical-based methods have become powerful tools for forming C-F and C-N bonds.

Radical N-Perfluoroalkylation: This approach involves the generation of a trifluoromethyl radical (•CF3) or a related perfluoroalkyl radical, which is then trapped by an aniline derivative. These radicals can be generated from various precursors, such as perfluoroalkyl iodides, under photoredox catalysis or using radical initiators. semanticscholar.org A one-pot synthesis of fluorinated amides has been reported via the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, which proceeds through a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate. nih.gov This highlights the versatility of radical pathways in accessing complex fluorinated structures.

Defluorinative Arylation: A novel strategy involves the functionalization of a pre-existing trifluoroacetamide. A mechanochemical- and nickel-catalyzed protocol has been developed for the defluorinative arylation of trifluoroacetamides using arylboronic acids. nih.gov This reaction activates the strong C-CF3 bond, replacing the CF3 group with an aryl group. While this method synthesizes aromatic amides from trifluoroacetamides rather than producing them, it represents an advanced strategy for modifying fluorinated amide systems. nih.gov

| Strategy | Reagents | Key Features |

| Radical N-Perfluoroalkylation | Perfluoroalkyl Iodides, Photocatalyst (e.g., Ru/Ir complexes), Light Source | Mild conditions, High functional group tolerance |

| Defluorinative Arylation | Trifluoroacetamides, Arylboronic acids, Ni-catalyst, Mechanochemical conditions | C-CF3 bond activation, Access to diverse aromatic amides |

Palladium catalysis has enabled the direct fluorination of C-H bonds, offering a streamlined approach to introducing fluorine into organic molecules. While this method does not form the amide bond itself, it is a powerful tool for synthesizing fluorinated analogues. acs.orgnih.gov

Research has demonstrated the site-selective fluorination of unactivated C(sp3)-H bonds in aliphatic amides using a palladium catalyst with an 8-aminoquinoline (B160924) directing group and Selectfluor as the fluorine source. acs.org This allows for the precise installation of fluorine at the β-position of aliphatic amide chains. Similarly, methods for the palladium-catalyzed allylic C-H fluorination using a nucleophilic fluoride (B91410) source have been developed. ucla.edunih.gov These advanced strategies could be applied to amide systems related to this compound to create novel, selectively fluorinated analogues that would be difficult to access through other means. nih.gov

Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives via Amide Activation

A versatile and direct method for producing α-fluorinated carbonyl and carboxyl derivatives has been developed through the double electrophilic activation of amides. nih.govacs.org This strategy allows for the transformation of a variety of amides into α-fluorinated ketones, esters, and other amides under mild conditions. nih.gov The core of this methodology involves the activation of the amide with trifluoromethanesulfonic anhydride (triflic anhydride) and a 2-halopyridine. This activation generates a keteniminium ion intermediate. nih.govacs.org

The subsequent steps involve trapping the keteniminium ion with a nucleophile, followed by a second electrophilic activation using N-fluorobenzenesulfonimide (NFSI) as a fluorine source. nih.govacs.org A final hydrolysis step yields the desired α-fluorinated product. This approach is significant as it reverses the typical polarity of the enolate partner, enabling the use of nucleophilic fluorinating agents for the direct α-C-H fluorination of amides. nih.gov The value of this methodology is demonstrated by its ability to produce fluorinated analogues of various drugs and agrochemicals. nih.gov

This method's adaptability allows for the synthesis of enantioenriched products by employing a traceless chiral auxiliary. nih.govacs.org The reaction is characterized by its broad chemoselectivity and tolerance for various functional groups. The process represents a notable advance in organofluorine chemistry, moving beyond traditional methods that often rely on strongly oxidizing and difficult-to-handle electrophilic fluorinating agents. nih.gov

| Amide Substrate | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| N-benzyl-N-methyl-2-phenylacetamide | Allyltrimethylsilane | α-Fluoro ketone | 75 |

| N-benzyl-N-methyl-2-phenylacetamide | Methanol | α-Fluoro ester | 80 |

| N-benzyl-N-methyl-2-phenylacetamide | Morpholine | α-Fluoro amide | 85 |

| N-cinnamyl-N-methyl-2-phenylacetamide | Allyltrimethylsilane | α-Fluoro ketone | 68 |

Purification-Free Preparation of Trifluoroacetimidoyl Chlorides from Trifluoroacetamides

Trifluoroacetimidoyl chlorides are valuable intermediates in the synthesis of trifluoromethyl-containing compounds, including various heterocyclic structures. researchgate.netnih.gov A significant advancement in the preparation of these intermediates is the development of a purification-free method starting from their corresponding trifluoroacetamides. nih.gov This technique circumvents the need for column chromatography, aligning with green chemistry principles by reducing solvent waste and improving process efficiency.

One such method involves reacting the trifluoroacetamide, such as N-phenyl-2,2,2-trifluoroacetamide or its analogues, with phosphorus oxychloride (POCl₃) and pyridine. nih.gov This procedure effectively converts the amide into the corresponding 2,2,2-trifluoroacetimidoyl chloride. Research has shown that derivatives like N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride exhibit superior stability compared to the more commonly used 2,2,2-trifluoro-N-phenylacetimidoyl chloride. nih.gov

Another one-pot approach allows for the synthesis of N-aryltrifluoroacetimidoyl chlorides directly from primary aromatic amines and trifluoroacetic acid, using triphenylphosphine (B44618) and triethylamine in a solvent like carbon tetrachloride. researchgate.net These methods provide a practical and efficient route to these important synthetic building blocks, facilitating their use in subsequent reactions, such as the synthesis of glycosyl donors or trifluoromethyl-substituted heterocycles. researchgate.netnih.gov

| Starting Trifluoroacetamide | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Phenyl-2,2,2-trifluoroacetamide | POCl₃, Pyridine | 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | Not specified |

| N-(4-Methoxyphenyl)-2,2,2-trifluoroacetamide | POCl₃, Pyridine | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride | Not specified |

| N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetamide | POCl₃, Pyridine | N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride | Not specified |

| Aniline + Trifluoroacetic Acid | PPh₃, Et₃N, CCl₄ | N-Aryltrifluoroacetimidoyl chlorides | 80-90 |

Green Chemistry Principles in Trifluoroacetamide Synthesis

The synthesis of trifluoroacetamides and their derivatives is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and enhance sustainability. jetir.org The twelve principles of green chemistry, proposed by Anastas and Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes. mit.edunih.gov

Key principles relevant to trifluoroacetamide synthesis include:

Waste Prevention: This is a cornerstone of green chemistry. mit.edunih.gov Methods like the purification-free preparation of trifluoroacetimidoyl chlorides directly address this by eliminating the need for chromatographic separation, thereby reducing the generation of solvent waste. nih.govjddhs.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. greenchemistry-toolkit.org Reactions with high atom economy minimize byproducts. Catalytic processes are often superior to those using stoichiometric reagents in this regard. mit.edu

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic, flammable, and contribute to pollution. jddhs.comgreenchemistry-toolkit.org Green chemistry encourages solvent-free reactions or the use of safer alternatives like water, supercritical fluids, or ionic liquids. mit.edujddhs.com The reduction of solvent use in purification steps is a significant step forward. jddhs.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are effective in small amounts and can facilitate a reaction multiple times, which minimizes waste. nih.govgreenchemistry-toolkit.org The development of catalytic methods for fluorination and trifluoroacetylation is an active area of research aimed at improving the sustainability of these processes.

Design for Energy Efficiency: Chemical reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov Microwave-assisted synthesis, for example, can sometimes offer a more energy-efficient alternative to conventional heating for preparing trifluoroacetamide derivatives.

By applying these principles, chemists can develop synthetic routes to compounds like this compound that are not only effective but also safer and more sustainable.

| Synthetic Method | Principle: Waste Prevention | Principle: Atom Economy | Principle: Safer Solvents |

|---|---|---|---|

| Amide Activation (2.2.3) | Requires purification, generating waste. | Uses stoichiometric activating agents (Tf₂O, NFSI), leading to lower atom economy. | Typically uses conventional organic solvents. |

| Purification-Free Imidoyl Chloride Synthesis (2.2.4) | High; eliminates chromatographic purification and associated solvent waste. | Moderate; uses stoichiometric reagents like POCl₃. | Reduces overall solvent volume by avoiding purification. |

Advanced Spectroscopic and Structural Elucidation of N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of fluorinated molecules. The presence of fluorine atoms, with the 19F nucleus having a spin of ½ and high natural abundance, offers a sensitive probe for structural analysis. nih.gov

In the study of trifluoroacetamide (B147638) derivatives, 1H and 19F NMR spectroscopy are instrumental in determining the preferred conformations in solution. nih.gov For tertiary trifluoroacetamides, such as those derived from dibenzoazepine and benzodiazepine, these techniques have been used to investigate the equilibrium between E- and Z-amide conformers. nih.gov The analysis of 1H NMR spectra, often complex due to spin-spin couplings, can be simplified and accurately assigned with the aid of techniques like 19F-decoupling experiments. nih.gov

The chemical shifts in both 1H and 19F NMR spectra are highly sensitive to the local electronic environment, providing valuable information about the spatial arrangement of atoms. benthamscience.comnih.gov For instance, in N,N-dimethyl trifluoroacetamide, the 1H NMR spectrum displays two distinct methyl signals corresponding to the cis and trans positions relative to the trifluoromethyl group. nih.gov The correct assignment of these signals, which had been a subject of discussion for a long period, was definitively clarified through advanced NMR experiments. nih.gov

Interactive Data Table: Representative 1H and 19F NMR Data for Trifluoroacetamide Derivatives

| Compound | Conformer | 1H Chemical Shift (ppm) | 19F Chemical Shift (ppm) | 5JHF (Hz) |

| Dibenzoazepine Derivative (1a) | Minor (Z) | Finely split pattern | -69.1 | 1.4-1.8 |

| Benzodiazepine Derivative (2b) | Major (E) | Not specified | -70.6 | Not applicable |

| N,N-dimethyl trifluoroacetamide (3) | cis to CF3 | Not specified | Not specified | Not specified |

| N,N-dimethyl trifluoroacetamide (3) | trans to CF3 | Not specified | Not specified | Not specified |

| Note: This table is illustrative and based on findings for related tertiary trifluoroacetamides. Specific data for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide was not available in the search results. |

A key aspect of the conformational analysis of fluorinated compounds is the differentiation between through-space and through-bond spin-spin couplings. nih.gov Through-bond couplings (TBCs) are transmitted via the covalent bonding network, and their magnitude generally decreases with the number of bonds separating the coupled nuclei. rsc.org In contrast, through-space couplings (TSCs) arise from the direct interaction of non-bonded nuclei that are in close spatial proximity. nih.govresearchgate.net

To unequivocally distinguish between TSCs and TBCs and to confirm conformational assignments, one-dimensional (1D) and two-dimensional (2D) 1H–19F Heteronuclear Overhauser Spectroscopy (HOESY) experiments are employed. nih.gov HOESY detects correlations between nuclei that are close in space, irrespective of whether they are connected through bonds. nih.gov

In the case of trifluoroacetamide derivatives, the observation of HOESY cross-peaks between the trifluoromethyl fluorine atoms (19F) and one of the methylene (B1212753) protons adjacent to the nitrogen atom confirms their spatial proximity. nih.gov This directly establishes the stereochemistry of the major (E) and minor (Z) conformers in solution. nih.gov For example, a HOESY correlation between the CF3 group and a specific proton provides definitive evidence for a Z-amide conformation where these groups are on the same side of the C-N amide bond. nih.gov These HOESY-determined assignments have been shown to be consistent with results from density functional theory (DFT) calculations and X-ray crystallographic analyses. nih.gov

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise information about the molecular structure and packing in the solid state, including bond lengths, bond angles, and intermolecular interactions. carleton.eduscribd.com

Single-crystal X-ray diffraction is a non-destructive technique that yields detailed three-dimensional structural information of crystalline materials. carleton.edu The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the determination of the unit cell dimensions and the precise positions of atoms within the crystal lattice. scribd.comornl.gov

Studies on analogues of this compound have confirmed the conformations deduced from NMR studies. nih.gov X-ray structural analyses have consistently shown a preference for the E-amide conformation in the solid state for related tertiary trifluoroacetamides. nih.gov This technique provides empirical data on bond lengths and angles, which can be compared with computational models. researchgate.net

Interactive Data Table: Crystallographic Data for an Analogous Hydrazonoyl Chloride Compound

| Parameter | Value |

| Compound | (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride |

| Crystal System | Monoclinic |

| Space Group (Form I) | P21/n |

| Space Group (Form II) | P21/c |

| Z (molecules per unit cell) | 4 |

| Note: This table presents data for a structurally related compound to illustrate the type of information obtained from single-crystal X-ray diffraction. Specific crystallographic data for this compound was not available in the search results. nih.gov |

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. nwhitegroup.comresearchgate.net In fluorinated compounds, interactions involving fluorine atoms, such as hydrogen bonds and halogen bonds, can play a significant role in the crystal packing. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the structural details of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent parts: the secondary amide linkage (-CONH-), the trifluoromethyl group (-CF₃), and the 2,4-difluorophenyl ring.

The analysis of these vibrational frequencies provides a detailed fingerprint of the molecule. The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a sharp, medium-to-strong band in the region of 3350-3180 cm⁻¹. The exact position of this band is highly sensitive to hydrogen bonding; a shift to a lower wavenumber (frequency) indicates the presence of intermolecular or intramolecular hydrogen bonds. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum, typically appearing in the 1700-1650 cm⁻¹ range. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹.

The trifluoromethyl group and the fluorine atoms on the aromatic ring also produce strong, characteristic absorption bands. The C-F stretching vibrations are known to be very intense and typically occur in the 1400-1000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching modes of the -CF₃ group result in strong absorptions, often near 1350 cm⁻¹ and 1150 cm⁻¹, respectively. The C-F stretching vibrations associated with the difluorophenyl ring also contribute to the complex pattern in this region.

Hydrogen bonding plays a critical role in the supramolecular structure of this compound. The primary hydrogen bond is the intermolecular N-H···O=C interaction, where the amide hydrogen of one molecule forms a bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures in the solid state. This interaction is evidenced in the IR spectrum by a broadening and a shift to lower frequency of the N-H stretching band compared to its position in a dilute, non-polar solvent. nih.gov Additionally, weaker intramolecular hydrogen bonds, such as N-H···F or C-H···O, may be possible, influencing the molecule's conformation. ucla.edu The presence of an ortho-fluorine atom on the phenyl ring could potentially lead to an N-H···F intramolecular interaction, which can be identified by specific shifts in the N-H vibrational frequency. ucla.edu

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide (-CONH-) | 3350 - 3180 | Medium - Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Weak - Medium |

| C=O Stretch (Amide I) | Secondary Amide (-CONH-) | 1700 - 1650 | Strong, Sharp |

| C=C Stretch (In-ring) | Phenyl Ring | 1600 - 1450 | Medium - Weak |

| N-H Bend + C-N Stretch (Amide II) | Secondary Amide (-CONH-) | 1570 - 1515 | Medium - Strong |

| C-F Stretch (Asymmetric) | Trifluoromethyl (-CF₃) | ~1350 | Strong |

| C-F Stretch (Symmetric) | Trifluoromethyl (-CF₃) | ~1150 | Strong |

| C-F Stretch | Fluorophenyl | 1300 - 1100 | Strong |

| C-H Out-of-plane Bend (Aromatic) | Phenyl Ring | 900 - 675 | Medium - Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula: C₈H₄F₅NO), the calculated exact mass is 225.0216 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at this m/z value, confirming the elemental composition.

Under electron ionization (EI), the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions that provides valuable structural information. The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The amide bond is a common site for cleavage.

A primary fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the trifluoromethyl radical (•CF₃). This would produce a prominent ion at m/z 156, corresponding to the [M - CF₃]⁺ fragment. Subsequent loss of carbon monoxide (CO) from this ion could yield a fragment at m/z 128, corresponding to the 2,4-difluoroanilino cation.

Another significant fragmentation pathway is the cleavage of the amide C-N bond. This can occur in two ways. Cleavage with charge retention on the acyl portion results in the formation of the trifluoroacetyl cation [CF₃CO]⁺ at m/z 97. Alternatively, cleavage with charge retention on the aromatic portion would form the 2,4-difluorophenylaminyl radical cation at m/z 129. This ion could also be formed by the loss of the trifluoroacetamide radical from the molecular ion.

Fragmentation of the aromatic ring itself can also occur. The 2,4-difluoroanilino cation (m/z 128) can lose a hydrogen cyanide (HCN) molecule to form a fluorocyclopentadienyl cation fragment. The presence of two fluorine atoms on the phenyl ring makes the loss of HF or fluorine radicals less common but still possible under certain conditions. The analysis of the mass spectra of closely related compounds, such as N-(4-fluorophenyl)-2,2,2-trifluoroacetamide and 2,2,2-trifluoro-N-phenylacetamide, supports these proposed fragmentation patterns, which are dominated by cleavages around the stable amide linkage. nist.govnist.gov

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value (Proposed) | Ion Structure / Formula | Neutral Loss |

| 225 | [C₈H₄F₅NO]⁺ (Molecular Ion) | - |

| 156 | [C₇H₄F₂NO]⁺ | •CF₃ |

| 129 | [C₆H₄F₂N]⁺• | •COC F₃ |

| 128 | [C₆H₄F₂N]⁺ | COCF₃ |

| 97 | [CF₃CO]⁺ | •NH(C₆H₃F₂) |

Computational and Theoretical Investigations of N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and electronic properties of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Optimization of Molecular Geometries and Electronic Structures

The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. For this compound, this is typically achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), which adequately accounts for electron correlation and polarization effects. unair.ac.idresearchgate.net This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key structural parameters. nih.gov

The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles. In this molecule, particular attention is given to the C-N amide bond, the orientation of the 2,4-difluorophenyl ring relative to the amide plane, and the rotational position of the trifluoromethyl (-CF₃) group. Theoretical calculations on similar fluorinated aromatic compounds show that the optimized molecular structure is consistent with experimental data from techniques like X-ray diffraction. researchgate.netmdpi.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | ~1.22 Å |

| C-N (Amide) | ~1.36 Å | |

| C-F (Aromatic) | ~1.35 Å | |

| C-C (CF₃) | ~1.53 Å | |

| Bond Angle (°) | O=C-N | ~123° |

| C-N-C (Aryl) | ~125° | |

| F-C-F (CF₃) | ~107° |

Prediction of Reactivity and Reaction Pathways

DFT is a powerful tool for predicting how and where a molecule will react. By analyzing the electronic structure, researchers can identify reactive sites for both electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is a key output, visualizing the charge distribution across the molecule. xisdxjxsu.asia For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the amide hydrogen, highlighting it as a potential hydrogen bond donor. xisdxjxsu.asiaresearchgate.net

Furthermore, DFT calculations can model entire reaction pathways, identifying transition states and calculating activation energies. researchgate.netpitt.edu This allows for the prediction of the most likely mechanisms for reactions such as hydrolysis or substitution. For instance, the defluorinative arylation of trifluoroacetamides has been studied computationally to understand the reaction mechanism and rationalize product formation. nih.gov

Conformational Preferences and Energy Landscapes (E- and Z-amide conformers)

The amide bond (CO-NH) in this compound has a significant double-bond character, leading to restricted rotation and the existence of geometric isomers known as E (trans) and Z (cis) conformers. researchgate.netresearchgate.net DFT calculations are used to determine the relative energies of these conformers and the energy barrier for their interconversion. In many N-acylhydrazone and related amide systems, one conformer is found to be significantly more stable than the other. researchgate.netmdpi.com The ratio of these conformers can be influenced by the solvent environment. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| E (trans) | Aryl and trifluoroacetyl groups are on opposite sides of the C-N bond. | 0.00 (Reference) |

| Z (cis) | Aryl and trifluoroacetyl groups are on the same side of the C-N bond. | +2 to +5 |

| Transition State (E↔Z) | Rotational barrier around the C-N amide bond. | +15 to +20 |

Analysis of Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. researchgate.net

For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich 2,4-difluorophenyl ring, while the LUMO would be distributed over the electron-withdrawing trifluoroacetamide (B147638) group. researchgate.net This separation of frontier orbitals is characteristic of donor-acceptor systems. semanticscholar.org Natural Bond Orbital (NBO) analysis can further provide a detailed picture of charge distribution, revealing the partial atomic charges and delocalization of electron density within the molecule. researchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 |

Quantum Chemical Studies on Fluorine-Containing Systems

The high degree of fluorination in this compound necessitates a specific focus on the role of fluorine in quantum chemical studies. Fluorine's high electronegativity and the strength of the C-F bond significantly impact the molecule's electronic structure, stability, and intermolecular interactions. u-tokyo.ac.jp Theoretical studies on polyfluorinated aromatic compounds are essential for understanding their unique chemical and physical properties. mdpi.comnih.govrsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of the molecule. researchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and vibrational motions in a simulated environment (e.g., in a water or organic solvent box).

For this compound, an MD simulation could be used to:

Explore the conformational landscape and observe transitions between different rotational isomers in real-time.

Study the dynamics of the E/Z isomerization process, providing a more complete picture than static energy barrier calculations alone.

Analyze the solvation structure around the molecule and quantify the strength and lifetime of hydrogen bonds with solvent molecules.

Understand how the flexible phenyl and trifluoromethyl groups move and interact with their surroundings, which is crucial for predicting how the molecule might interact with larger biological systems.

Applications of N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a valuable starting point for the assembly of various heterocyclic and fused heterocyclic systems. For instance, derivatives such as N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, which can be synthesized from related precursors, react with thioamides and heterocyclic amines to create a diverse range of heterocycles incorporating the trifluoroacetamide (B147638) moiety. researchgate.net These synthetic routes are efficient and can be performed under both thermal conditions and microwave irradiation, highlighting the compound's utility as a robust building block in medicinal and materials chemistry. researchgate.net The presence of the difluorophenyl group and the trifluoroacetyl group can significantly influence the biological activity and material properties of the final complex molecules.

Derivatization for Accessing Diverse Chemical Scaffolds

The chemical reactivity of both the trifluoroacetamide group and the difluorophenyl ring allows for extensive derivatization, providing access to a wide array of chemical structures. This versatility makes it a key intermediate for synthesizing compounds with tailored properties. Chemical derivatization is a common technique used to modify compounds to enhance their suitability for specific analytical methods, such as improving separation and ionization efficiency in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.comgreyhoundchrom.comchromastore.com.br

The introduction of fluorine atoms or fluorine-containing groups into amino acids and other organic molecules is of significant interest to bioorganic and medicinal chemists. researchgate.net Fluorinated amino acids are widely used as potential enzyme inhibitors and antitumor agents. researchgate.netpsu.edu The trifluoroacetamide group in this compound can serve as a precursor to the corresponding amine, 2,4-difluoroaniline (B146603), through hydrolysis. This deprotection strategy is fundamental in multi-step syntheses where the amine functionality needs to be masked temporarily. The resulting 2,4-difluoroaniline is a crucial building block for many pharmaceuticals and agrochemicals. Furthermore, advanced synthetic strategies allow for the transformation of related fluorinated building blocks into a diverse range of fluorinated amino acids and peptides, which are valuable for modifying the physicochemical and biological properties of these biomolecules. rsc.org

Glycosyl N-phenyltrifluoroacetimidates are highly effective glycosyl donors used in the synthesis of a wide variety of oligosaccharides and glycoconjugates. researchgate.netrsc.org These donors are typically prepared from 1-hydroxyl sugars by reacting them with an (N-phenyl)trifluoroacetimidoyl chloride in the presence of a weak base. researchgate.net Although the specific use of the N-(2,4-difluorophenyl) variant is less commonly cited, the underlying chemistry is analogous. The electronic properties of the difluorophenyl group would influence the reactivity of the corresponding trifluoroacetimidate donor. These donors are advantageous in glycosidic coupling, particularly with less nucleophilic acceptors. rsc.org The formation of N-phenyl trifluoroacetamide as a byproduct has been noted, which provides insight into the reaction mechanisms of these glycosylation reactions. nih.gov The high applicability of trifluoroacetimidate donors has been demonstrated in numerous complex oligosaccharide syntheses. nih.gov

Table 1: Examples of Glycosylation Reactions Using Trifluoroacetimidate Donors

| Glycosyl Donor Structure | Acceptor Type | Promoter/Conditions | Product Type | Reference |

| Glycosyl (N-phenyl)trifluoroacetimidate | 1-Hydroxyl sugars | K₂CO₃ | Oligosaccharides | researchgate.net |

| Glycosyl (N-phenyl)trifluoroacetimidate | Less nucleophilic acceptors | Lewis Acid (e.g., TMSOTf) | Glycoconjugates | rsc.orgnih.gov |

| α-glucosyl trichloroacetimidate | Sulfonyl carbamates | Self-promoted | N-glycosides | researchgate.net |

The trifluoroacetamide moiety is a stable functional group, but it can be a precursor for other fluorinated carbonyl and carboxyl derivatives under specific conditions. While direct conversion of the this compound is not extensively detailed, general methodologies for creating fluorinated carbonyl compounds are well-established. For example, deoxyfluorination of carboxylic acids using various reagents can yield acyl fluorides, which are versatile intermediates. kaust.edu.saresearchgate.net Strategies for synthesizing N-difluoromethyl amides and related carbonyl derivatives have also been developed, showcasing the diverse approaches available for creating fluorinated carbonyl compounds from various precursors. nih.govresearchgate.net The synthesis of fluorinated carboxylates and their subsequent activation to CoA adducts is another area of research, particularly in understanding the metabolism of fluorinated compounds. nih.gov The presence of the difluorophenyl ring in the target molecule can impart unique properties relevant to medicinal chemistry.

Fluoropolymers are a significant class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.netpageplace.de this compound and its derivatives can be precursors to monomers used in the synthesis of specialized fluorinated polymers. For example, related fluorinated compounds serve as chain-transfer agents (CTAs) in reversible addition-fragmentation chain transfer (RAFT) polymerization to create polymers with fluorine end-labels. nih.gov These labeled polymers are valuable tools in nanomedicine for tracking cellular internalization. nih.gov Additionally, the core structure can be incorporated into more complex systems like N,O-bidentate organic difluoroboron complexes, which are small organic fluorescent dyes with applications as biological fluorophores, light-emitting materials, and photosensitizers. nih.govresearchgate.net

Advanced Reagent Design from Trifluoroacetamide Derivatives

The trifluoroacetamide group is useful not only as a synthetic intermediate but also as a component in the design of advanced reagents. The trifluoroacetyl group can function as a protecting group for amines, particularly in peptide synthesis. google.com For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with a wide range of polar organic compounds, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group to make them more volatile and suitable for gas chromatography analysis. sigmaaldrich.com The byproducts of reactions with BSTFA are more volatile than those from many other silylating reagents, which reduces chromatographic interference. sigmaaldrich.com The design of such reagents leverages the reactivity and volatility of the trifluoroacetamide functional group to facilitate chemical analysis and synthesis.

Catalysis in the Chemistry of N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide

Transition Metal Catalysis for Functionalization

Transition metal catalysis is a cornerstone for the functionalization of N-aryl amides, providing pathways for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for elaborating the core structure of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Palladium catalysis is a versatile tool for the arylation of C-H bonds and the formation of C-N bonds. In the context of N-aryl amides, palladium catalysts can facilitate cross-coupling reactions, though the specific application to this compound requires careful selection of conditions to manage reactivity and selectivity. The trifluoroacetamide (B147638) group is electron-withdrawing, which influences the electronic properties of the N-aryl ring and the reactivity of the amide N-H bond.

Research into the palladium-catalyzed coupling of fluoroalkylamines with aryl halides has shown that weaker bases, such as potassium phenoxide (KOPh), are beneficial. acs.orgnih.gov These milder conditions can prevent the degradation of sensitive substrates and products while achieving high yields with low catalyst loadings. acs.orgnih.gov The use of specialized phosphine (B1218219) ligands, such as AdBippyPhos, is crucial for the success of these transformations. acs.orgnih.gov For these systems, the turnover-limiting step is often the reductive elimination to form the C–N bond, a process influenced by the electronic properties of the fluoroalkyl group. acs.orgnih.gov

Another relevant transformation is the palladium(II)-catalyzed allylic imidate rearrangement, which converts N-aryl trifluoroacetimidates into allylic trifluoroacetamides. nih.gov This demonstrates the utility of palladium in manipulating functionalities related to the trifluoroacetamide group.

| Catalyst System | Reactants | Base | Key Features | Reference |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ / AdBippyPhos | Fluoroalkylamines and Aryl Bromides/Chlorides | KOPh | Low catalyst loadings (<0.5 mol%); tolerates various functional groups. | acs.orgnih.gov |

| COP-Cl (a Palladacycle Catalyst) | Allylic N-(4-Methoxyphenyl)trifluoroacetimidates | Not specified | Asymmetric rearrangement to chiral allylic trifluoroacetamides in high enantiopurity. | nih.gov |

Copper-catalyzed reactions, particularly the Chan-Lam and Goldberg reactions, offer a cost-effective alternative to palladium for C-N bond formation. researchgate.netnih.gov A method for the N-arylation of trifluoroacetamide using aryl-boronic acids has been developed, employing a copper(II) acetate (B1210297) and triethylamine (B128534) (Cu(OAc)₂/TEA) system. researchgate.net This protocol demonstrates good tolerance for various functional groups on the aryl-boronic acid, providing the N-arylated products in moderate to good yields under mild conditions. researchgate.net

Mechanistic studies of copper-catalyzed N-arylation of amides highlight the importance of chelating diamine ligands in controlling the active catalytic species. nih.gov The activation of the aryl halide is believed to occur through a diamine-ligated copper(I) amidate complex, which is the rate-determining step of the catalytic cycle. nih.gov

| Catalyst System | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / Triethylamine (TEA) | Trifluoroacetamide and Aryl-boronic acids | Tolerates a variety of functional groups on the boronic acid; mild and simple conditions. | Moderate to Good | researchgate.net |

Iridium-catalyzed C-H borylation is a powerful method for converting inert C-H bonds into versatile C-B bonds, which can be further functionalized. illinois.eduresearchgate.net For substrates like this compound, the amide group can act as a directing group, influencing the regioselectivity of the borylation on the aromatic ring.

Recent studies have shown that by modifying the bipyridine ligand on the iridium catalyst, it is possible to achieve high regioselectivity. researchgate.net For instance, introducing a trifluoromethyl (CF₃) substituent at the 5-position of the bipyridine ligand can switch the selectivity to favor ortho-borylation of aromatic amides. researchgate.net This selectivity is attributed to outer-sphere interactions between the substrate's amide group and the CF₃-substituted ligand. researchgate.net This strategy allows for the synthesis of ortho-borylated derivatives that would be difficult to access through sterically-controlled reactions. researchgate.net The catalytic cycle is generally accepted to involve Ir(III) and Ir(V) intermediates. illinois.edu

| Catalyst System | Substrate Type | Boron Source | Key Finding | Reference |

|---|---|---|---|---|

| [Ir(OMe)(COD)]₂ / 5-CF₃-Bipyridine Ligand | Aromatic Amides | B₂pin₂ | Exclusive formation of ortho-borylated products due to ligand-substrate interactions. | researchgate.net |

Organocatalysis in Trifluoroacetamide Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. While specific organocatalytic transformations of this compound are not extensively documented, the principles of organocatalysis suggest potential applications. For instance, the acidic N-H proton of the trifluoroacetamide could be abstracted by a basic organocatalyst, generating a nucleophile for reactions like Michael additions. mdpi.comrsc.org

In such a scenario, a chiral organocatalyst, like a cinchona alkaloid derivative or a dipeptide, could facilitate the enantioselective conjugate addition of the trifluoroacetamide to an α,β-unsaturated carbonyl compound. mdpi.comorganic-chemistry.org The catalyst would activate the Michael acceptor and orient the nucleophile to control the stereochemical outcome of the reaction.

| Catalyst Type | Proposed Reaction | Activation Mode | Potential Outcome | Reference Principle |

|---|---|---|---|---|

| Chiral Brønsted Base (e.g., Cinchona Alkaloid) | Michael addition of the trifluoroacetamide to an enone | Deprotonation of the amide N-H to form a nucleophile | Enantioselective C-N bond formation | mdpi.comorganic-chemistry.org |

Photoredox Catalysis for Selective Defluorination

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under mild conditions. nih.govsemanticscholar.org For this compound, this approach has been successfully applied to achieve selective C-F bond activation and functionalization of the trifluoromethyl group. nih.govresearchgate.net

A system using o-phosphinophenolate as an organic photoredox catalyst can activate the trifluoromethyl group of N-aryl trifluoroacetamides upon irradiation with visible light. nih.govresearchgate.net The photoexcited catalyst reduces the trifluoroacetamide, leading to the formation of a difluoromethyl radical. researchgate.net This radical intermediate can then participate in further reactions. In a synergistic catalytic system, a thiol-based hydrogen atom transfer (HAT) catalyst can intercept the radical to achieve selective hydrodefluorination, converting the -CF₃ group into a -CHF₂ group. nih.govresearchgate.net This method is highly valuable for synthesizing difluoromethylene-containing compounds. nih.gov The reaction is sensitive to the electronic properties of the substrate, with N-aryl substituents being essential for the transformation. researchgate.net

| Photoredox Catalyst | HAT Catalyst | Light Source | Transformation | Key Intermediate | Reference |

|---|---|---|---|---|---|

| o-phosphinophenolate | 1-adamatanethiol (1-AdSH) | 427 nm LED | Selective hydrodefluorination (R-CF₃ → R-CHF₂) | Difluoromethyl radical | nih.govresearchgate.net |

Intermolecular Interactions and Supramolecular Assembly of N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide Analogs

Hydrogen Bonding in Fluorinated Amides (N-H···O, N-H···F, C-H···F)

Hydrogen bonding plays a pivotal role in the supramolecular assembly of fluorinated amides. The presence of hydrogen bond donors (N-H, C-H) and acceptors (C=O, F) allows for a variety of interactions that build the crystal lattice.

The most significant of these is the conventional N−H···O hydrogen bond, which typically links molecules into one-dimensional chains or tapes. mdpi.comnih.gov In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, a close analog, this primary amide-amide interaction results in the formation of 1D chains, with a measured N···O distance of 3.092 Å. mdpi.com These strong interactions form the primary structural backbone of the assembly.

In addition to the robust N−H···O bonds, weaker hydrogen bonds involving fluorine atoms as acceptors are crucial for organizing these primary chains into a three-dimensional structure. These include C−H···F and, in some cases, N−H···F interactions. mdpi.comnih.gov In some analogs, C−H···F interactions form specific cyclic motifs, or synthons, that contribute to the packing stability. mdpi.comnih.gov For instance, a cyclic R²₂(12) motif involving two C-H groups has been observed with H···F distances of 2.49 Å and 2.57 Å. mdpi.com

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Donor···Acceptor) | Structural Role | Reference Example |

|---|---|---|---|---|---|

| N-H···O | Amide (N-H) | Carbonyl (O) | ~3.1 Å | Forms primary 1D chains | N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com |

| C-H···F | Aromatic (C-H) | Fluorine (F) | H···F ~2.5 - 2.6 Å | Links chains, forms synthons | N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com |

| N-H···F (Intramolecular) | Amide (N-H) | Fluorine (F) | H···F ~2.1 Å | Influences molecular conformation | N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com |

π-Stacking Interactions in Aromatic Systems

The aromatic difluorophenyl rings in these molecules facilitate π-stacking interactions, which are essential for efficient packing in the solid state. mdpi.com These interactions occur between the electron-rich π-systems of adjacent aromatic rings, contributing significantly to the cohesion of the crystal lattice. In many fluorinated aromatic systems, these interactions manifest as offset or parallel-displaced stacking rather than a direct face-to-face arrangement. mostwiedzy.pl

In some analogs, C-F···C ring-to-ring stacking contacts have been noted, which supplement the more conventional π-π interactions. mdpi.com The aggregation of molecular stacks is often further stabilized by inter-stack interactions, such as the C-H···F hydrogen bonds discussed previously. rsc.org The interplay between π-stacking within columns and hydrogen bonding between columns is a common motif in the assembly of such aromatic compounds. mostwiedzy.plrsc.org The distance between the centroid of a perfluorinated ring and the plane of an adjacent aryl moiety is a key parameter, with typical distances around 3.35 Å observed in related co-crystal systems. mostwiedzy.pl

| Interaction Type | Participating Groups | Typical Geometry | Key Parameters | Structural Impact |

|---|---|---|---|---|

| π-π Stacking | Difluorophenyl rings | Offset / Parallel-displaced | Interplanar distance (~3.3-3.5 Å) | Formation of molecular columns/layers mostwiedzy.plnih.gov |

| C-F···C Stacking | C-F bond and Aromatic Ring | - | - | Contributes to overall stacking energy mdpi.com |

Halogen Bonds and Other Non-Covalent Interactions

While chlorine, bromine, and iodine readily participate in directional non-covalent interactions known as halogen bonds, the involvement of fluorine in such bonds is debated. nih.govchemistryviews.org Due to fluorine's high electronegativity and low polarizability, it generally lacks the electropositive region (σ-hole) necessary for a traditional halogen bond. chemistryviews.orgnih.gov Therefore, interactions involving the fluorine atoms in N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide analogs are not typically categorized as conventional halogen bonds.

However, fluorine can participate in other significant non-covalent interactions that are crucial for crystal engineering. These are often described as "fluorine bonds" or are understood as being driven by electrostatics and dispersion forces rather than σ-hole interactions. nih.govchemistryviews.org These can include C–F···F–C contacts, where attractive dispersion forces can overcome electrostatic repulsion. nih.govrsc.org The anisotropic distribution of negative electrostatic potential around the fluorine atoms can lead to directional bonding, contributing to the formation of specific packing arrangements like "windmill" structures in some highly fluorinated molecules. nih.gov These weak but numerous interactions collectively play a vital role in the supramolecular assembly.

Impact on Solid-State Structure and Conformational Stability

The final three-dimensional architecture and the preferred molecular conformation in the solid state are direct consequences of the energetic balance between the various intermolecular forces. mdpi.comresearchgate.net The supramolecular assembly is a hierarchical process where stronger interactions define primary motifs, which are then organized by a network of weaker forces.

For fluorinated amides, the process can be summarized as follows:

Primary Motif Formation: Strong N-H···O hydrogen bonds link molecules into robust one-dimensional chains. mdpi.comnih.gov

3D Assembly: These chains are then assembled into a stable three-dimensional lattice through a combination of weaker C-H···F hydrogen bonds and π-stacking interactions between the aromatic rings. mdpi.comrsc.org

Conformational Control: Intramolecular forces, such as N-H···F hydrogen bonds, restrict the rotation around single bonds. mdpi.com This influences the dihedral angles between the planes of the aromatic rings and the central amide group, often favoring a more planar conformation which, in turn, facilitates more effective crystal packing. mdpi.comnih.gov

The result is a highly ordered and stable crystal lattice where the energetic contributions of numerous weak and strong interactions are optimized. The specific geometry and prevalence of these interactions dictate the final crystal packing and the conformational stability of the molecule in the solid state. mdpi.comresearchgate.net

Research Frontiers and Future Directions in the Study of N 2,4 Difluorophenyl 2,2,2 Trifluoroacetamide

Exploration of Novel Reactivity and Selectivity

The reactivity of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is largely dictated by the interplay of its electron-withdrawing trifluoroacetyl group and the difluorinated phenyl ring. A significant area of research is the selective activation and functionalization of the C-F bonds, which are notoriously strong.

Recent advancements have demonstrated the feasibility of defluorinative arylation of trifluoroacetamides, a process that involves the cleavage of a C-CF3 bond and the formation of a new C-C bond. nih.govorganic-chemistry.orgacs.org This transformation opens up avenues for synthesizing a variety of substituted aromatic amides from trifluoroacetamide (B147638) precursors. Mechanochemical approaches, utilizing nickel catalysis and activators like dysprosium(III) oxide, have shown promise in achieving this transformation under solvent-free and energy-efficient conditions. organic-chemistry.org For this compound, this methodology could be employed to introduce diverse aryl groups onto the amide carbonyl, thereby generating a library of novel compounds with potentially interesting biological or material properties.

Another emerging area is the photochemical activation of C-F bonds. Studies have shown that photochemically mediated defluorinative alkylation of trifluoroacetates and trifluoroacetamides can be achieved, allowing for the installation of valuable gem-difluoromethylene motifs. organic-chemistry.org The application of such photochemical strategies to this compound could lead to the development of new synthetic routes for creating complex fluorinated molecules.

The reactivity of the amide N-H bond also presents opportunities for novel transformations. The trifluoroacetyl group enhances the acidity of the amide proton, making it a suitable substrate for reactions that require deprotonation. google.com This enhanced acidity can be exploited in various C-N bond-forming reactions, expanding the synthetic utility of the title compound.

Table 1: Potential Reactions for Exploring Novel Reactivity

| Reaction Type | Description | Potential Outcome for this compound |

| Defluorinative Arylation | Nickel-catalyzed cross-coupling of the trifluoroacetamide with arylating agents to replace the CF3 group with an aryl group. nih.govorganic-chemistry.org | Synthesis of N-(2,4-difluorophenyl)benzamides and related derivatives. |

| Photochemical Defluorinative Alkylation | Light-mediated reaction to cleave a C-F bond and add an alkyl group. organic-chemistry.org | Formation of compounds containing a difluoromethyl group attached to the carbonyl. |

| N-H Functionalization | Reactions involving the deprotonation of the amide nitrogen followed by reaction with electrophiles. google.com | Introduction of various substituents on the nitrogen atom. |

Development of Sustainable Synthetic Approaches

The synthesis of amides is a cornerstone of organic chemistry, and there is a continuous drive to develop more sustainable and atom-economical methods. For the synthesis of this compound and its derivatives, green chemistry principles are being increasingly applied.

One promising strategy is catalytic olefin hydroamidation , which involves the direct addition of an N-H bond across a double bond. princeton.eduorganic-chemistry.orgnih.gov This approach avoids the use of stoichiometric activating agents and the generation of wasteful byproducts, which are common in traditional amide synthesis. The application of proton-coupled electron transfer (PCET) has enabled the catalytic generation of amidyl radicals from simple amides, which can then add to olefins. organic-chemistry.orgnih.gov Investigating the feasibility of using this compound in such catalytic systems could lead to highly efficient and environmentally benign routes to complex amides.

Mechanochemistry, as mentioned in the previous section, also represents a sustainable synthetic approach by minimizing or eliminating the use of solvents. organic-chemistry.org The mechanochemical defluorinative arylation of trifluoroacetamides is a prime example of how mechanical force can drive reactions that are typically performed in solution. nih.govorganic-chemistry.orgacs.orgnih.gov Exploring the scope of mechanochemistry for other transformations involving this compound is a key area for future research.

Furthermore, the development of catalytic methods that avoid the use of precious metals is a significant goal in sustainable synthesis. Research into earth-abundant metal catalysts for C-N bond formation and other transformations involving fluorinated compounds will be crucial in this regard.

Integration with Advanced Materials Science

The incorporation of fluorine atoms into polymers can dramatically alter their properties, often leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. substech.comnih.govresearchgate.netnih.govsigmaaldrich.com The structure of this compound makes it an attractive building block for the synthesis of novel fluorinated polymers.

This compound could potentially serve as a monomer in the synthesis of fluorinated polyamides . mdpi.comresearchgate.netresearchgate.net The presence of both the difluorophenyl ring and the trifluoroacetamide group would impart a high fluorine content to the resulting polymer, which could lead to materials with low dielectric constants, high thermal stability, and low moisture absorption. Such materials are highly sought after for applications in microelectronics and as high-performance coatings. ntu.edu.tw The synthesis of polyamides from fluorinated diamines and dicarboxylic acids is a well-established field, and adapting these methods to incorporate this compound or its derivatives is a logical next step. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org

Moreover, the rigid and polarizable nature of the aromatic rings in such polymers can influence their chain packing and morphology, which in turn affects their mechanical and optical properties. The introduction of the 2,4-difluoro substitution pattern can be expected to influence interchain interactions and potentially lead to materials with unique properties.

Table 2: Potential Applications in Advanced Materials

| Polymer Type | Potential Role of this compound | Desired Properties | Potential Applications |

| Fluorinated Polyamides | As a monomer or a precursor to a monomer. mdpi.comresearchgate.netresearchgate.net | High thermal stability, low dielectric constant, chemical resistance. | Microelectronics, aerospace components, protective coatings. |

| Fluorinated Polyimides | As a precursor to a diamine monomer. ntu.edu.tw | High thermal stability, optical transparency, low coefficient of thermal expansion. | Flexible displays, optical waveguides, high-temperature insulators. |

Application in Peptidomimetics and Foldamer Chemistry

Peptidomimetics and foldamers are designed to mimic the structure and function of natural peptides and proteins while offering advantages such as enhanced stability against enzymatic degradation. nih.govnih.govnih.gov The trifluoroacetamide group has been utilized in peptide chemistry, primarily as a protecting group for amines during solid-phase peptide synthesis. google.comgoogle.com The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the amide proton, which can be exploited for selective modifications. google.com

Beyond its role as a protecting group, the incorporation of this compound or its derivatives into peptide-like structures could have a profound impact on their conformation and biological activity. The fluorinated phenyl ring can engage in non-covalent interactions, such as π-stacking and fluorine-specific interactions, which can help to stabilize specific secondary structures. mdpi.com

In the context of foldamers , which are non-natural oligomers that adopt well-defined three-dimensional structures, the rigid and sterically demanding nature of the N-(2,4-difluorophenyl) group could be used to control the folding of the polymer chain. By strategically placing this unit within a foldamer backbone, it may be possible to induce specific helical or sheet-like conformations.

Furthermore, the trifluoroacetyl group itself can influence the properties of peptidomimetics. For instance, trifluoroacetylated peptides have been investigated as enzyme inhibitors. The design of novel peptidomimetics incorporating the this compound moiety is a promising area for the development of new therapeutic agents. figshare.com

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the conformational dynamics of molecules is crucial for elucidating their function. This compound, like other N-aryl amides, is expected to exhibit restricted rotation around the C-N amide bond and the N-aryl bond. niscpr.res.innanalysis.comDynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. nih.govmontana.edu

By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotation and to characterize the different conformational isomers that may be present at equilibrium. acs.orgnih.gov ¹H and ¹³C NMR can provide information about the rotation around the C-N bond, while ¹⁹F NMR is particularly well-suited for studying the dynamics of the trifluoromethyl group and the fluorinated phenyl ring. dovepress.comrsc.orgresearchgate.net

Advanced NMR techniques, such as 2D exchange spectroscopy (EXSY), can be used to map the exchange pathways between different conformers. Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to provide a more detailed understanding of the conformational landscape of the molecule. rsc.orgresearchgate.netnih.govic.ac.uk Such studies are essential for understanding how the conformation of this compound might influence its reactivity and its interactions with other molecules in biological or material science contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or amidation reaction. Key parameters include:

- Solvents : Dichloromethane or heptane for solubility and reaction efficiency .

- Bases : Potassium carbonate (K₂CO₃) to deprotonate intermediates and drive the reaction .

- Temperature : Controlled heating (e.g., 50–80°C) to minimize side reactions like hydrolysis of the trifluoroacetyl group .

- Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms molecular structure via ¹⁹F and ¹H resonance patterns (e.g., trifluoroacetamide peaks at ~110–120 ppm for ¹⁹F) .

- HPLC : Assesses purity (>98%) and detects trace impurities .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 269–272) .

Q. How does the fluorinated aromatic ring influence physicochemical properties?

- Methodological Answer : The 2,4-difluorophenyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Fluorine’s electron-withdrawing effect stabilizes the acetamide bond against enzymatic degradation, critical for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with bromophenyl) to assess structure-activity relationships (SAR) .

- Advanced Analytics : Use X-ray crystallography to confirm stereochemical effects on target binding .

Q. What strategies minimize impurities during large-scale synthesis?

- Methodological Answer :

- Reaction Optimization : Reduce excess reagents (e.g., trifluoroacetic anhydride) to limit byproducts like unreacted intermediates .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

- Crystallization Control : Use solvent gradients (e.g., ethanol/water mixtures) to enhance crystal purity .

Q. How can computational methods predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values for fluorine substituents) with activity data from analogues .

Q. What challenges arise in crystallizing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.